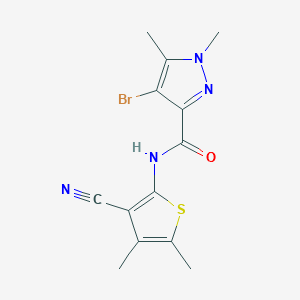
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a cyano group, and a thienyl ring
Preparation Methods
The synthesis of 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid, which undergoes bromination to introduce the bromine atom. Subsequent steps involve the formation of the pyrazole ring and the introduction of the cyano group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and thienyl-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups or substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrN4OS |
|---|---|
Molecular Weight |
353.24 g/mol |
IUPAC Name |
4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4OS/c1-6-8(3)20-13(9(6)5-15)16-12(19)11-10(14)7(2)18(4)17-11/h1-4H3,(H,16,19) |
InChI Key |
IGALWGFUVZEIIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=NN(C(=C2Br)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B10969720.png)
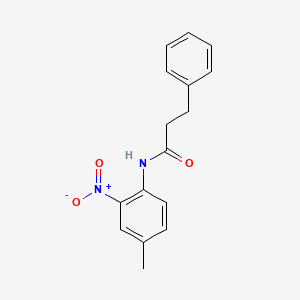
![N-[3-(1H-imidazol-1-yl)propyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10969730.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B10969738.png)
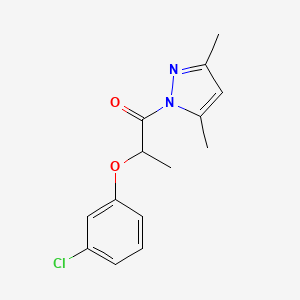
![N,N,4-trimethyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B10969748.png)
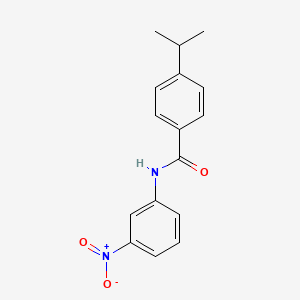
![6-{[3-Carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10969758.png)
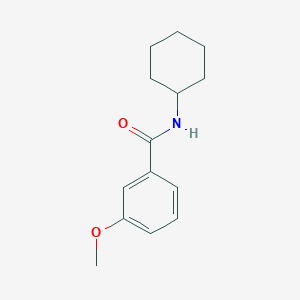

![1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10969778.png)
![2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10969783.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10969798.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10969808.png)
